molecular formula C24H25NO3 B4996953 N-[2-(2-methylphenoxy)ethyl]-2-[(4-methylphenoxy)methyl]benzamide

N-[2-(2-methylphenoxy)ethyl]-2-[(4-methylphenoxy)methyl]benzamide

Katalognummer B4996953
Molekulargewicht: 375.5 g/mol
InChI-Schlüssel: FXSUPSYUELZZLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(2-methylphenoxy)ethyl]-2-[(4-methylphenoxy)methyl]benzamide, also known as BRL37344, is a selective β3-adrenoceptor agonist. It was first synthesized in the 1980s and has been widely studied for its potential therapeutic applications.

Wirkmechanismus

N-[2-(2-methylphenoxy)ethyl]-2-[(4-methylphenoxy)methyl]benzamide selectively activates β3-adrenoceptors, which are predominantly expressed in adipose tissue and the cardiovascular system. Activation of β3-adrenoceptors leads to the activation of adenylate cyclase and the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to the observed physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to increase energy expenditure and lipid metabolism in animal models, leading to weight loss. It has also been found to improve insulin sensitivity and glucose tolerance in diabetic animals. Furthermore, this compound has been shown to have vasodilatory effects and can reduce blood pressure in animal models of hypertension.

Vorteile Und Einschränkungen Für Laborexperimente

N-[2-(2-methylphenoxy)ethyl]-2-[(4-methylphenoxy)methyl]benzamide is a selective β3-adrenoceptor agonist, which makes it a valuable tool for studying the physiological effects of β3-adrenoceptor activation. However, its selectivity for β3-adrenoceptors can also be a limitation, as it may not accurately reflect the effects of non-selective β-adrenoceptor agonists. In addition, the use of this compound in animal studies may not accurately reflect the effects in humans.

Zukünftige Richtungen

There are several future directions for the study of N-[2-(2-methylphenoxy)ethyl]-2-[(4-methylphenoxy)methyl]benzamide. One area of interest is its potential therapeutic applications in obesity, diabetes, and cardiovascular diseases. Further studies are needed to determine the optimal dosage and frequency of administration for these diseases. Another area of interest is the development of more selective β3-adrenoceptor agonists, which may have fewer side effects than non-selective β-adrenoceptor agonists. Finally, the development of new animal models may be useful for studying the physiological effects of this compound in different disease states.
Conclusion:
In conclusion, this compound is a selective β3-adrenoceptor agonist that has been widely studied for its potential therapeutic applications. It selectively activates β3-adrenoceptors, leading to the activation of adenylate cyclase and the production of cAMP. This compound has been shown to have several physiological effects, including increased energy expenditure and lipid metabolism, improved insulin sensitivity and glucose tolerance, and vasodilatory effects. It is a valuable tool for studying the physiological effects of β3-adrenoceptor activation, but its selectivity for β3-adrenoceptors can also be a limitation. Further studies are needed to determine its optimal dosage and frequency of administration for different diseases, develop more selective β3-adrenoceptor agonists, and develop new animal models for studying its effects.

Synthesemethoden

N-[2-(2-methylphenoxy)ethyl]-2-[(4-methylphenoxy)methyl]benzamide can be synthesized by the reaction of 2-(2-methylphenoxy) ethylamine with 2-(4-methylphenoxy) acetaldehyde in the presence of sodium triacetoxyborohydride. The resulting intermediate is then reacted with benzoyl chloride to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

N-[2-(2-methylphenoxy)ethyl]-2-[(4-methylphenoxy)methyl]benzamide has been studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and cardiovascular diseases. It has been shown to increase energy expenditure and lipid metabolism, leading to weight loss in animal models. In addition, this compound has been found to improve insulin sensitivity and glucose tolerance in diabetic animals. Furthermore, this compound has been shown to have vasodilatory effects and can reduce blood pressure in animal models of hypertension.

Eigenschaften

IUPAC Name

N-[2-(2-methylphenoxy)ethyl]-2-[(4-methylphenoxy)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3/c1-18-11-13-21(14-12-18)28-17-20-8-4-5-9-22(20)24(26)25-15-16-27-23-10-6-3-7-19(23)2/h3-14H,15-17H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSUPSYUELZZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)NCCOC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.